molecular formula C13H11NO3S B1298368 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid CAS No. 206983-05-3

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Cat. No.: B1298368
CAS No.: 206983-05-3
M. Wt: 261.3 g/mol
InChI Key: QERCSVAAGLVTFH-UHFFFAOYSA-N
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Description

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a compound that features a thiophene ring and a benzoic acid moiety connected via an acetamido linkage

Biochemical Analysis

Biochemical Properties

3-(2-(Thiophen-2-yl)acetamido)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine beta-lactamase, an enzyme involved in antibiotic resistance . The interaction between 3-(2-(Thiophen-2-yl)acetamido)benzoic acid and serine beta-lactamase involves binding to the active site of the enzyme, inhibiting its activity and thereby reducing antibiotic resistance.

Cellular Effects

The effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-(Thiophen-2-yl)acetamido)benzoic acid has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(2-(Thiophen-2-yl)acetamido)benzoic acid binds to the active site of serine beta-lactamase, inhibiting its activity and preventing the breakdown of beta-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to a decrease in enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid change over time. This compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that 3-(2-(Thiophen-2-yl)acetamido)benzoic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

3-(2-(Thiophen-2-yl)acetamido)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the broader metabolic effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid.

Transport and Distribution

The transport and distribution of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within subcellular compartments influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the acylation of thiophene derivatives followed by amidation with benzoic acid derivatives. One common method includes the reaction of thiophene-2-acetic acid with an appropriate benzoic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-acetic acid: Shares the thiophene ring but lacks the benzoic acid moiety.

    Benzoic acid derivatives: Contain the benzoic acid moiety but differ in the substituents attached to the ring.

Uniqueness

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is unique due to the presence of both the thiophene ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(8-11-5-2-6-18-11)14-10-4-1-3-9(7-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERCSVAAGLVTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354707
Record name 3-[2-(Thiophen-2-yl)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206983-05-3
Record name 3-[2-(Thiophen-2-yl)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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